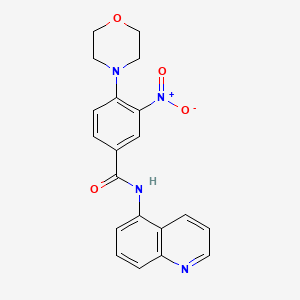![molecular formula C21H24N2O B4155082 N-(quinolin-8-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B4155082.png)
N-(quinolin-8-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
Vue d'ensemble
Description
2-(1-Adamantyl)-N-8-quinolinylacetamide is a compound that combines the structural features of adamantane and quinoline. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while quinoline is a heterocyclic aromatic organic compound. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-8-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide typically involves the following steps:
Formation of Adamantyl Derivative: The adamantyl moiety can be introduced through the reaction of adamantanone with appropriate reagents.
Quinoline Derivative Preparation: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the adamantyl derivative with the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly solvents and catalysts to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-(quinolin-8-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the adamantyl or quinoline moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
N-(quinolin-8-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(quinolin-8-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: An adamantane derivative used as an antiviral and antiparkinsonian agent.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine, which are used as antimalarial and anti-inflammatory agents.
Uniqueness
N-(quinolin-8-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide is unique due to its combined adamantane and quinoline structures, which confer distinct chemical and biological properties. This combination allows for enhanced stability, lipophilicity, and potential for diverse biological activities compared to other similar compounds.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-quinolin-8-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-19(23-18-5-1-3-17-4-2-6-22-20(17)18)13-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-6,14-16H,7-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOVEJJVMSCSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B4155018.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B4155044.png)
![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4155052.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4155058.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4155065.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4155066.png)
![2-(1-adamantyl)-N-[3-chloro-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4155068.png)
![2-(1-adamantyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4155074.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B4155083.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4155093.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4155094.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B4155104.png)
![2-(4-bromophenoxy)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4155106.png)
